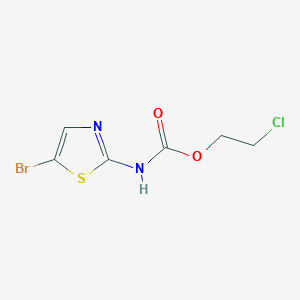
5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound with the linear formula C10H9ClN4O . It is a solid substance and is used as a laboratory chemical .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring bound to a phenyl group . The linear formula is C10H9ClN4O .Physical and Chemical Properties Analysis
This compound is a solid . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications
Applications in Agriculture and Medicine
- Agriculture and Pharmaceuticals : 3 and 4-substituted amino-1,2,4-triazoles serve as foundational materials in the production of agricultural products, pharmaceuticals, and more. They are utilized in manufacturing insecticides, fungicides, plant growth regulators, and medical drugs such as antimicrobial and cardiological medications. Their versatility demonstrates the chemical's broad utility across critical sectors (Nazarov et al., 2021).
Advancements in Drug Development
- Drug Development : The triazole class, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, is critical for developing new drugs due to their diverse biological activities. This research spans anti-inflammatory, antimicrobial, and antiviral properties, showcasing the compound's potential in addressing various diseases, including neglected diseases (Ferreira et al., 2013).
Chemical Synthesis and Reactivity
- Synthetic Techniques : The synthesis of 1,2,4-triazole derivatives, including those with 3-thio and 3-thio-4-amino modifications, has been extensively researched. These compounds are of interest in pharmaceutical, medical, and various engineering fields due to their applications in creating optical materials, antioxidants, and corrosion inhibitors (Parchenko, 2019).
Biomedical Applications
- Biological Activities : 1,2,4-triazoles, including those with specific substitutions, have been investigated for their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. This makes them promising candidates for new therapeutic agents, underscoring the importance of continued research into their biological effects and potential medical applications (Ohloblina, 2022).
Environmental and Safety Considerations
- Environmental Impact : The study of chlorophenols, which are structurally related to the triazole derivatives, on the aquatic environment demonstrates moderate toxicity to both mammalian and aquatic life, with potential long-term toxicity to fish. This research highlights the importance of understanding the environmental impact of chemical compounds related to 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (Krijgsheld & Gen, 1986).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various biomolecules, enzymes, and proteins
Cellular Effects
It is known that similar compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-5-1-3-6(4-2-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTFTEBWPQABLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Phenyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428130.png)
![S-ethyl 5-[(4-cyanobenzyl)sulfanyl]-4H-1,2,4-triazol-3-ylthiocarbamate](/img/structure/B428131.png)
![Allyl 5-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428135.png)




![methyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4H-1,2,4-triazol-3-ylcarbamate](/img/structure/B428140.png)
![methyl 5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-ylcarbamate](/img/structure/B428141.png)



![methyl 4-{[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)carbonyl]amino}benzoate](/img/structure/B428148.png)
![2-Chloro-1-({[(4-chloroanilino)carbonyl]oxy}methyl)ethyl 4-chlorophenylcarbamate](/img/structure/B428151.png)
